1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-11(9-14-8-4-7-13(14)16)10-19(17,18)12-5-2-1-3-6-12/h1-3,5-6,11,15H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZSIGBJJKZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in biological studies, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Structural Features:
- Pyrrolidin-2-one core : A five-membered lactam ring that enhances metabolic stability and bioavailability.
- Benzenesulfonyl group : A strong electron-withdrawing group that influences electronic properties and receptor interactions.
Comparison with Structural Analogs
The pharmacological profile of 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one can be contextualized by comparing it to structurally related pyrrolidin-2-one derivatives. Below is a detailed analysis:
Arylpiperazine-Based Analogs
Compounds featuring arylpiperazine substituents instead of benzenesulfonyl groups have been extensively studied. Key examples include:
Key Findings :
- Substituent Impact : The presence of electron-withdrawing groups (e.g., Cl) on the arylpiperazine ring enhances α1-AR affinity. For example, the 2-chlorophenyl derivative (pKi = 7.13) shows higher selectivity for α1-AR than the 2-hydroxyphenyl analog (pKi = 6.71) .
- Antiarrhythmic Activity : ED50 values correlate with hydroxy group positioning; the 2-hydroxypropyl chain in compound improves prophylactic efficacy against adrenaline-induced arrhythmias.
Benzenesulfonyl-Based Analogs
describes EP-47 (1-[3-(4-(o-tolyl)piperazin-1-yl)propyl]pyrrolidin-2-one), which shares structural similarities but replaces benzenesulfonyl with an o-tolylpiperazine group. EP-47 exhibits:
Comparison with Target Compound :
- Receptor Selectivity : Benzenesulfonyl derivatives may exhibit lower α-AR affinity compared to arylpiperazine analogs due to reduced basicity and steric hindrance.
- Therapeutic Indications : While arylpiperazine derivatives target cardiovascular disorders, benzenesulfonyl modifications might shift activity toward metabolic regulation .
Thiolated and Sulfonyl Derivatives
Compounds like 1-(1-((4-methoxyphenyl)thio)-3-(phenylsulfonyl)propyl)pyrrolidin-2-one () feature sulfur-based substituents. These derivatives:
- Synthetic Utility : Serve as intermediates in hydrothiolation reactions.
- Pharmacological Data: Limited in provided evidence, but sulfur atoms may enhance oxidative stability and membrane permeability .
Structural-Activity Relationship (SAR) Insights
- Critical Moieties: The 2-hydroxypropyl chain is essential for antiarrhythmic activity, likely via hydrogen bonding with cardiac ion channels . Arylpiperazine vs. Benzenesulfonyl: The former enhances α-AR binding, while the latter may redirect activity toward non-adrenergic targets (e.g., metabolic enzymes) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, benzenesulfonyl) increase receptor affinity but may reduce bioavailability due to higher polarity.
Biological Activity
1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one, with the CAS number 285987-03-3, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, referencing various studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidinone core substituted with a benzenesulfonyl group and a hydroxypropyl moiety. Its structure is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidinone derivatives with benzenesulfonyl hydrazones. The method allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Properties
Research indicates that compounds related to benzenesulfonyl derivatives exhibit significant antimicrobial activity. A study on benzenesulfonyl hydrazones highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural features of this compound may contribute to similar antimicrobial properties.
Neuroprotective Effects
Preliminary research suggests that pyrrolidinone derivatives may possess neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease, where compounds that inhibit neuroinflammation or promote neuronal survival are valuable . The biological activity of this compound in neuroprotection warrants further investigation.
Case Studies
Recent studies have explored the biological activities of various derivatives of pyrrolidinone compounds. For instance, a study published in PubMed evaluated several synthesized derivatives against bacterial strains and reported promising results . Although specific case studies on this compound are not extensively documented, related research provides insights into its potential applications.
Comparative Table of Biological Activities
| Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzenesulfonyl hydrazones | Effective against Staphylococcus aureus, E. coli |
| Anticancer | Various benzenesulfonamides | Inhibition of cell proliferation |
| Neuroprotective | Pyrrolidinone derivatives | Potential in neuroprotection against Alzheimer's |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
